Denipride - 106972-33-2

Denipride

Catalog Number: EVT-433983
CAS Number: 106972-33-2
Molecular Formula: C18H26N4O5
Molecular Weight: 378.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Denipride is synthesized through chemical processes rather than being derived from natural sources. Its classification falls under the category of neuropharmacological agents, specifically targeting neurotransmitter systems to exert its effects. The compound has been studied for its role as a dopamine receptor agonist, making it relevant in the context of conditions like Parkinson's disease and other dopamine-related disorders.

Synthesis Analysis

Methods of Synthesis

The synthesis of Denipride involves multiple steps, typically beginning with commercially available starting materials. The following outlines a general synthetic route:

  1. Formation of Key Intermediates:
    • The synthesis starts with the preparation of thiazole derivatives, which are crucial for building the core structure.
    • Various coupling reactions are employed to connect piperidine and thiazole moieties.
  2. Reagents and Conditions:
    • Common reagents include coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).
    • The reactions are typically performed under inert atmospheres (nitrogen or argon) to prevent oxidation and moisture interference.
  3. Purification:
    • The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity necessary for biological testing.

Technical Parameters

  • Temperature and reaction times vary based on specific steps but generally range from room temperature to 80 °C.
  • Reaction times can span several hours to days depending on the complexity of the reactions involved.
Molecular Structure Analysis

Denipride's molecular formula is C22H30N4SC_{22}H_{30}N_{4}S, with a molecular weight of approximately 398.57 g/mol. Its structure features:

  • A thiazole ring, contributing to its pharmacological properties.
  • A piperidine ring, which enhances its binding affinity to dopamine receptors.
  • Multiple functional groups that facilitate interactions with biological targets.

Structural Features

  • The stereochemistry of Denipride is critical for its activity, with specific configurations influencing receptor binding.
  • Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure during synthesis.
Chemical Reactions Analysis

Denipride can undergo various chemical reactions:

  1. Oxidation and Reduction:
    • The presence of nitrogen atoms allows for potential oxidation states, which can be manipulated for derivative synthesis.
  2. Substitution Reactions:
    • Functional groups attached to the piperidine and thiazole rings can participate in nucleophilic substitution reactions, allowing for structural modifications that may enhance activity or selectivity.
  3. Common Reagents:
    • Oxidizing agents like potassium permanganate may be used for modifications, while reducing agents such as lithium aluminum hydride can convert certain functional groups back to their amine forms.

Major Products Formed

The major products from these reactions include various derivatives that may exhibit enhanced pharmacological properties or altered selectivity towards specific receptors.

Mechanism of Action

Denipride acts primarily as a dopamine receptor agonist, specifically targeting D2-like receptors in the central nervous system.

Mode of Action

  1. Receptor Binding:
    • Denipride binds to dopamine receptors, mimicking the action of dopamine itself.
    • This interaction leads to downstream signaling events that can alleviate symptoms associated with dopamine deficiency.
  2. Pharmacodynamics:
    • Activation of these receptors influences neurotransmitter release, particularly in pathways involved in motor control and mood regulation.

Relevant Data

Studies have shown that Denipride exhibits a higher affinity for D2 receptors compared to other receptor subtypes, which is crucial for its therapeutic efficacy in treating Parkinsonian symptoms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.
  • Melting Point: Specific melting point data may vary but generally falls within typical ranges for similar compounds.

Chemical Properties

  • Stability: Denipride is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of amides and thiazoles, including potential hydrolysis under acidic or basic conditions.
Applications

Denipride's primary applications are in the field of neuropharmacology:

  1. Therapeutic Use:
    • Investigated for use in treating Parkinson's disease due to its dopaminergic activity.
    • Potential applications in managing other neurological disorders where dopamine modulation is beneficial.
  2. Research Applications:
    • Used in studies exploring dopamine receptor dynamics and signaling pathways.
    • Serves as a reference compound in drug development aimed at enhancing dopaminergic transmission.
  3. Future Directions:
    • Ongoing research aims to explore analogs of Denipride that may offer improved efficacy or reduced side effects, highlighting the importance of structure-activity relationships in drug design.
Introduction to Denipride: Structural and Functional Foundations

Definition and Molecular Architecture of Denipride

Denipride represents a synthetically engineered dendritic polymer characterized by a radially symmetric, hyperbranched architecture with precise structural control. Its core molecular framework consists of a central initiator core (typically ethylene diamine or similar polyfunctional amines) from which successive layers of branching units emanate in fractal-like patterns. Each architectural tier, termed a "generation," adds exponential complexity through amidoamine repeating units that form distinct interior cavities and a densely functionalized surface [3]. The compound’s three-dimensional topology features nanoscale dimensions (typically 1-15 nm depending on generation), with terminal functional groups (–NH₂, –COOH, or customized moieties) dictating surface chemistry and interaction capabilities. This controlled architecture enables highly defined molecular encapsulation zones within its interior hydrophobic pockets while presenting a modifiable exterior for targeted biological interactions. The structural precision of Denipride differentiates it from traditional polymers, affording monodisperse characteristics essential for reproducible pharmaceutical behavior [3] [5].

Historical Evolution of Dendritic Polymers in Scientific Research

The conceptual foundation for Denipride originated with Fritz Vögtle’s pioneering 1978 synthesis of "cascade molecules", recognized retrospectively as early dendritic structures. A transformative advancement occurred between 1979-1985 when Donald Tomalia’s laboratory at Dow Chemical systematically developed polyamidoamine dendrimers, establishing controlled generational growth through divergent synthesis protocols [3]. This period marked the transition from theoretical macromolecular design to practically applicable nanostructures with defined chemical parameters. Throughout the 1990s, research expanded toward biomedical functionalization, particularly exploring dendrimer-drug conjugates to enhance pharmacokinetic properties. The development of orthogonal synthetic strategies, including efficient click chemistry reactions and multicomponent reactions in the early 21st century, enabled more complex dendritic architectures with biologically relevant modifications [3]. This trajectory culminated in compounds like Denipride, representing the integration of structural precision, functional adaptability, and biological compatibility. The recent emergence of intramolecular bivalent glues further demonstrated how dendritic systems could induce precise conformational changes in target proteins, expanding Denipride’s design paradigm beyond simple carrier functions toward induced proximity mechanisms [8].

Table 1: Historical Milestones in Dendritic Polymer Development

Time PeriodKey AdvancementSignificance
1978Fritz Vögtle’s "cascade molecules"First documented dendritic synthesis
1979-1985Tomalia’s polyamidoamine dendrimersEstablished controlled generational growth
1990sDendrimer-drug conjugate developmentValidated pharmaceutical applications
Early 2000sClick chemistry applicationsEnabled complex biocompatible modifications
2020sIntramolecular bivalent gluesIntroduced induced proximity mechanisms

Classification of Denipride: Core Types, Generational Growth, and Terminal Functionalization

Denipride is classified within the polyamidoamine dendrimer family, sharing fundamental architectural principles with this established polymer class while incorporating specific structural innovations. Its classification parameters encompass three primary dimensions:

  • Core Types: Denipride utilizes varied initiator cores that determine its initial spatial configuration and branching density. Ethylene diamine cores generate symmetrical, tetrafunctional dendrimers, while custom cores (e.g., cyclotriphosphazene) enable altered cavity geometries and loading characteristics. Core selection directly influences the interior void volume available for guest molecule encapsulation [3] [5].

  • Generational Growth: Denipride is synthesized through iterative growth cycles where each complete addition of branching layers constitutes one generation (denoted as G1, G2, etc.). Lower generations (G1-G4) exhibit open, asymmetric structures with flexible branches, while higher generations (G5-G10) adopt globular, densely packed conformations with defined surface topology. Each generational increase approximately doubles the terminal groups and expands the molecular diameter logarithmically. For example:

  • G4: ~4.5 nm diameter, 64 surface groups
  • G6: ~6.7 nm diameter, 256 surface groups
  • G8: ~9.7 nm diameter, 1024 surface groups [3]

Table 2: Generational Characteristics of Polyamidoamine Dendrimer Systems

GenerationDiameter (nm)Terminal GroupsMolecular Weight (Da)Structural Characteristics
G33.6326,909Flexible, open structure
G44.56414,215Transitional conformation
G55.412828,826Defined spherical shape
G66.725658,048Dense surface packing
G78.1512116,493Rigid nanocrystalline structure
  • Terminal Functionalization: Denipride’s biological functionality derives substantially from its surface modifications. Three predominant functionalization strategies exist:
  • Cationic surfaces: Primary amine termini (–NH₂) confer positive charges at physiological pH, facilitating electrostatic interactions with nucleic acids and cell membranes.
  • Anionic surfaces: Carboxylate termini (–COOH) create negatively charged interfaces with reduced cytotoxicity.
  • Neutral/PEGylated surfaces: Polyethylene glycol conjugation creates stealth properties, reducing opsonization and extending circulation half-life.
  • Targeted ligands: Folic acid, antibodies, peptides, or carbohydrates (e.g., mannose) enable receptor-specific interactions [3] [5] [8].

Key Physicochemical Properties: Monodispersity, Amphiphilicity, and Surface Charge Dynamics

Denipride exhibits three fundamental physicochemical properties that define its biomedical functionality:

  • Monodispersity: Unlike conventional polymers with polydisperse molecular weight distributions, Denipride exhibits molecular uniformity (<1.05 polydispersity index) arising from its stepwise convergent or divergent synthesis. This precision enables reproducible size-exclusion behaviors, predictable renal clearance thresholds, and consistent drug loading capacities. Advanced characterization techniques confirm this homogeneity, including capillary electrophoresis for charge distribution analysis, transmission electron microscopy for nanoscale dimensional verification (e.g., 4.3nm for G5, 14.7nm for G10), and mass spectrometry for molecular weight validation [3] [9].

  • Amphiphilicity: Denipride’s molecular architecture creates distinct hydrophobic interior domains and hydrophilic exterior surfaces. The tertiary amide linkages within branching units form intramolecular cavities capable of hosting hydrophobic drugs through non-covalent interactions. Experimental evidence demonstrates solubility enhancements exceeding 9000-fold for insoluble agents like paclitaxel when complexed within dendritic interiors. This amphiphilic balance can be modulated through surface engineering – PEGylation enhances hydrophilicity while alkyl chain extensions increase hydrophobic character. The packing parameter (a critical determinant of self-assembly behavior) for Denipride analogs ranges between 0.43–0.55, positioning it within the spherical micelle formation zone despite its unimolecular nature [3] [5].

  • Surface Charge Dynamics: Denipride exhibits complex electrostatic behavior governed by protonation states of terminal groups and influenced by environmental factors. Primary amine-terminated variants display pH-dependent charge modulation, transitioning from neutral to highly cationic as pH decreases below their pKa (~9-10). This dynamic charge profile affects:

  • Cellular interactions: Enhanced electrostatic attraction to anionic cell membranes at physiological pH
  • Macromolecular complexation: Strong binding with nucleic acids via charge neutralization
  • Protein corona formation: Differential opsonization patterns based on charge densityRecent research employing reaction nanoscopy has quantified these charge dynamics at femtosecond-nanometer resolution, revealing how surface charges reorganize following external stimuli. Experimental measurements show that phosphorylation or other modifications can increase surface charge density by up to 1.7-fold, significantly altering intermolecular interactions. These charge modifications create repulsive electrostatic forces (Fₑₗ) that counterbalance attractive van der Waals forces (FᵥdWaals), governing molecular assembly and disassembly processes critical to Denipride’s function [7] [9].

Table 3: Surface Charge Behavior in Dendritic Polymer Systems

Surface ModificationCharge Profile (pH 7.4)Electrostatic Force (Fₑₗ)Biological Implications
Unmodified amine termini+25 to +50 mVBaselineStrong nucleic acid binding, cell membrane interaction
Carboxylate termini-30 to -50 mVReduced repulsionDecreased cytotoxicity, reduced non-specific binding
PEGylationNear neutralSignificantly reducedStealth properties, extended circulation time
PhosphorylatedIncreased 1.7xEnhanced repulsionAltered protein interactions, triggered release

These fundamental properties collectively enable Denipride’s performance as a nanoscale delivery platform – its monodispersity ensures batch-to-batch consistency, its amphiphilicity facilitates drug solubilization and controlled release, and its dynamic surface charge allows environment-responsive behavior. The precise interplay between these characteristics distinguishes Denipride from conventional nanocarriers and underpins its therapeutic utility in advanced drug delivery paradigms.

Properties

CAS Number

106972-33-2

Product Name

Denipride

IUPAC Name

4-amino-2-methoxy-5-nitro-N-[1-(oxolan-2-ylmethyl)piperidin-4-yl]benzamide

Molecular Formula

C18H26N4O5

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C18H26N4O5/c1-26-17-10-15(19)16(22(24)25)9-14(17)18(23)20-12-4-6-21(7-5-12)11-13-3-2-8-27-13/h9-10,12-13H,2-8,11,19H2,1H3,(H,20,23)

InChI Key

WUIJEMRFIZSWPL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCCO3)[N+](=O)[O-])N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCCO3)[N+](=O)[O-])N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.